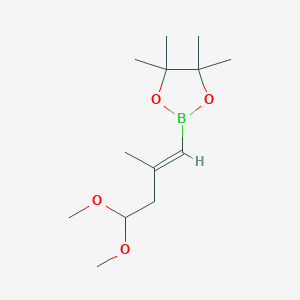

2-(4,4-Dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[(E)-4,4-dimethoxy-2-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO4/c1-10(8-11(15-6)16-7)9-14-17-12(2,3)13(4,5)18-14/h9,11H,8H2,1-7H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJDLNXUAZAHCR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Overview

2-(4,4-Dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various scientific applications due to its unique structural properties and reactivity. This article outlines its applications in synthetic chemistry, medicinal chemistry, and material science.

Synthetic Chemistry Applications

1. Boron Reagents in Organic Synthesis

- The compound serves as a versatile boron reagent in organic synthesis. Its ability to participate in cross-coupling reactions is particularly valuable for forming carbon-carbon bonds. It can be used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

2. Protecting Group

- The dioxaborolane moiety can act as a protecting group for alcohols and amines. This application is essential in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

3. Synthesis of Complex Molecules

- Its unique structure allows for the synthesis of complex natural products and pharmaceuticals. Researchers have utilized this compound to create various derivatives that exhibit biological activity.

Medicinal Chemistry Applications

1. Anticancer Agents

- Research indicates that derivatives of this compound exhibit promising anticancer activity. These compounds target specific pathways involved in cancer cell proliferation and survival.

2. Drug Delivery Systems

- The compound's boron content makes it suitable for use in drug delivery systems. Boron compounds have been explored for their potential in enhancing the solubility and bioavailability of poorly soluble drugs.

Material Science Applications

1. Polymer Chemistry

- The compound has been investigated as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

2. Sensor Development

- Due to its unique chemical properties, it has potential applications in the development of chemical sensors. The ability to form complexes with various analytes can be exploited for selective detection methods.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Synthesis of Biaryl Compounds | Demonstrated high yields and selectivity in Suzuki-Miyaura reactions using the compound as a boron reagent. |

| Study B | Anticancer Activity | Reported significant cytotoxic effects on cancer cell lines with minimal toxicity to normal cells when using derivatives of the compound. |

| Study C | Polymer Additives | Showed improved mechanical properties and thermal stability in polymers when incorporating the compound into the matrix. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane family, where structural diversity arises from substituents attached to the boron atom. Below is a comparative analysis with key analogs:

Reactivity and Stability

- Hydrolytic Stability : Methoxy groups may improve stability relative to ester-substituted analogs (e.g., cinnamoyloxy in ), though less stable than aryl derivatives (e.g., AnthBpin ).

Physical Properties

- Molecular Weight : The target compound (256.1 g/mol) is lighter than bulkier analogs (e.g., fluorenyl derivative in , MW >400 g/mol), suggesting better solubility in organic solvents.

- Purity : The target compound’s ≥95% purity aligns with industrial standards, though discontinuation limits practical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4,4-dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity ensured?

- Methodology : The compound is typically synthesized via borylation of alkenyl precursors using pinacol borane or catecholborane. For example, analogous syntheses involve reacting alkenyl halides with pinacol in the presence of transition-metal catalysts (e.g., Pd or Cu) under inert conditions. Purification is achieved via flash column chromatography (hexane/ethyl acetate gradients) to isolate the boronic ester, with yields averaging 80–85% .

- Key Data :

Q. How is this compound characterized structurally, and what analytical challenges arise?

- Methodology :

- NMR Spectroscopy : and NMR are standard, but directly boron-bonded carbons may not appear due to quadrupolar relaxation of . For example, in 2-aryl-dioxaborolanes, signals adjacent to boron are often absent .

- Workaround : Use NMR (128 MHz) to confirm boron environment (δ ~30–35 ppm for dioxaborolanes) .

- Key Data :

- NMR : Single peak at δ 32.1 ppm confirms tetrahedral boron geometry .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or oxidation) during Suzuki-Miyaura couplings with this boronic ester?

- Methodology :

- Protodeboronation Prevention : Use anhydrous solvents (THF, dioxane) and degas reagents to exclude moisture. Additives like KPO stabilize the boronate intermediate .

- Oxidation Control : Conduct reactions under inert atmosphere (N/Ar) and avoid strong oxidizers. For air-sensitive cases, employ Schlenk techniques .

Q. How does steric hindrance from the 4,4-dimethoxy-2-methylbutenyl group influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The bulky substituent directs coupling to less hindered positions on aromatic partners. For example, in aryl halide couplings, meta-substitution is favored over ortho (steric clash) .

- Experimental Validation :

Q. How can chemoselectivity be achieved when using this reagent in systems with multiple reactive sites (e.g., competing alkenes or amines)?

- Methodology :

- Protecting Groups : Temporarily mask amines with Boc or Fmoc groups.

- Catalyst Tuning : Use Pd-XPhos for selective aryl coupling over alkene side reactions.

Q. What contradictions exist in reported NMR data for boron-containing compounds, and how are they resolved?

- Issue : Missing signals near boron due to quadrupolar broadening (e.g., C-B bonds not detected at 100 MHz) .

- Resolution :

- Use higher-field NMR (500+ MHz) or indirect methods like HMBC to infer connectivity.

- Cross-validate with -decoupled NMR if available .

Q. What are the optimal conditions for long-term storage to prevent hydrolysis or dimerization?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.